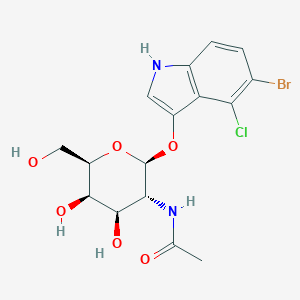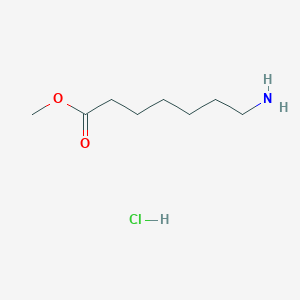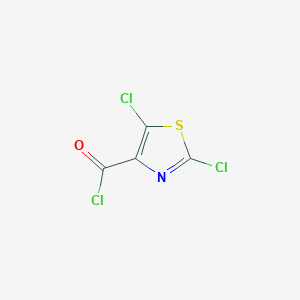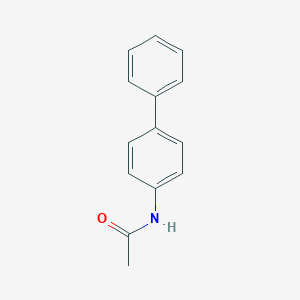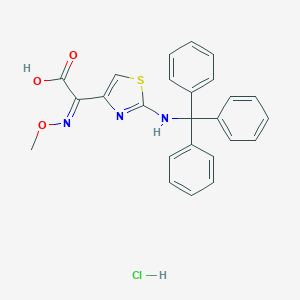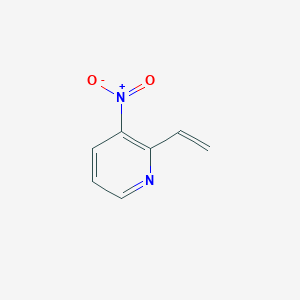
(2R)-2-(2-methylpropanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-methylpropanoylamino)propanoic acid, also known as N-Isobutyl-L-alanine, is a non-proteinogenic amino acid. It is commonly used in the synthesis of various peptides and proteins.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(2-methylpropanoylamino)propanoic acid is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can affect the stability and function of proteins and enzymes, leading to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(2R)-2-(2-methylpropanoylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as enzyme activity. It has also been shown to have antiviral and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(2-methylpropanoylamino)propanoic acid is that it is relatively easy to synthesize and purify. Additionally, it is a non-proteinogenic amino acid, which means that it can be used to introduce new chemical functionalities into peptides and proteins. However, one limitation of (2R)-2-(2-methylpropanoylamino)propanoic acid is that its exact mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving (2R)-2-(2-methylpropanoylamino)propanoic acid. One potential direction is the development of new drugs and therapies based on its antiviral and antibacterial properties. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on protein folding and stability.
Méthodes De Synthèse
(2R)-2-(2-methylpropanoylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of isobutylamine with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography.
Applications De Recherche Scientifique
(2R)-2-(2-methylpropanoylamino)propanoic acid has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used in the study of protein folding and stability. Additionally, it has been used in the development of new drugs and therapies.
Propriétés
Numéro CAS |
130408-42-3 |
|---|---|
Nom du produit |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clé InChI |
GVSRXFYGMVCCPQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)C(C)C |
SMILES |
CC(C)C(=O)NC(C)C(=O)O |
SMILES canonique |
CC(C)C(=O)NC(C)C(=O)O |
Synonymes |
D-Alanine, N-(2-methyl-1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






